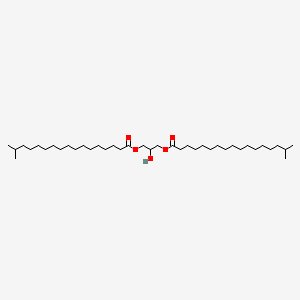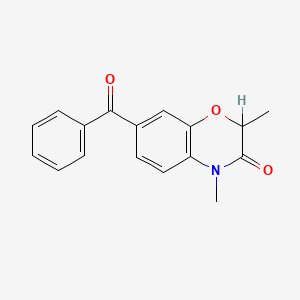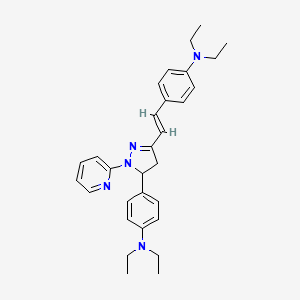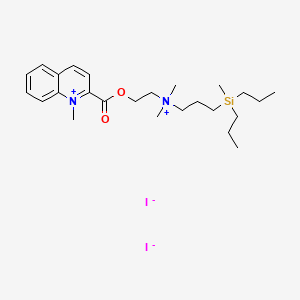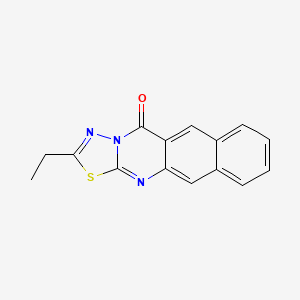
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a quinazolinone core fused with a thiadiazole ring, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” typically involves multi-step organic reactions. The starting materials and reagents may include aromatic amines, thiadiazole derivatives, and various catalysts. The reaction conditions often require controlled temperatures, solvents, and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. Specific details would depend on the compound’s intended use and the manufacturer’s proprietary processes.
Análisis De Reacciones Químicas
Types of Reactions
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other quinazolinone derivatives and thiadiazole-containing molecules. Examples might be:
- Quinazolin-4-one
- 1,3,4-Thiadiazole derivatives
Uniqueness
The uniqueness of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” lies in its specific structure, which combines the properties of both quinazolinone and thiadiazole rings. This fusion may result in unique chemical reactivity and biological activity not seen in other compounds.
Conclusion
“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” is a complex and potentially versatile compound with applications across various scientific fields
Propiedades
Número CAS |
82828-63-5 |
|---|---|
Fórmula molecular |
C15H11N3OS |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
14-ethyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C15H11N3OS/c1-2-13-17-18-14(19)11-7-9-5-3-4-6-10(9)8-12(11)16-15(18)20-13/h3-8H,2H2,1H3 |
Clave InChI |
RIHBDEGQRWHDDI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN2C(=O)C3=CC4=CC=CC=C4C=C3N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


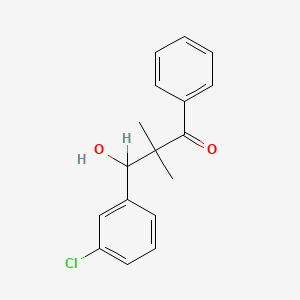
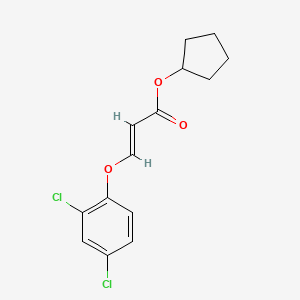
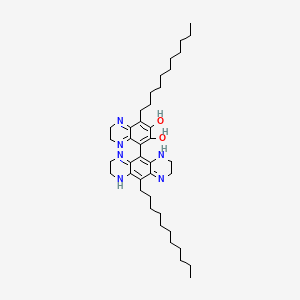
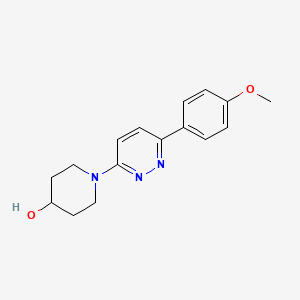
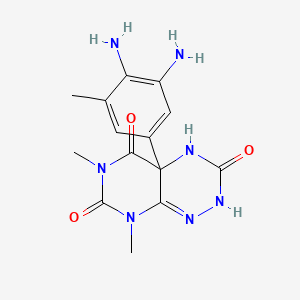
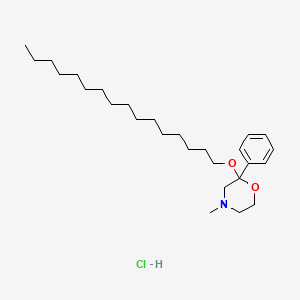
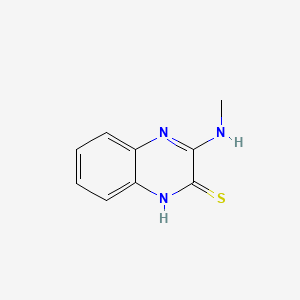
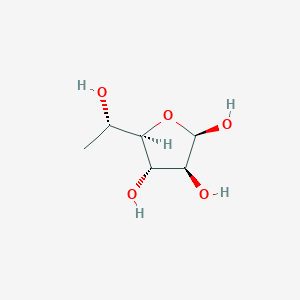
![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)
